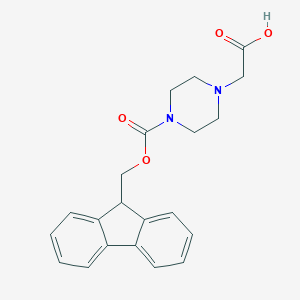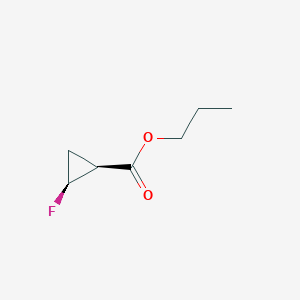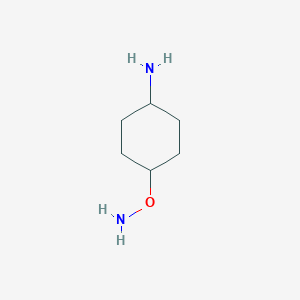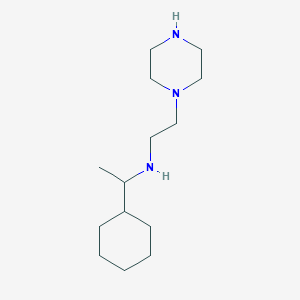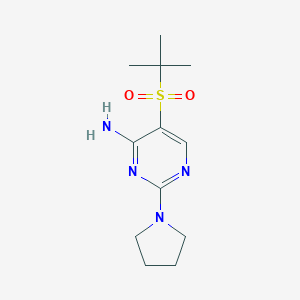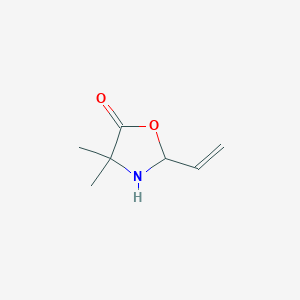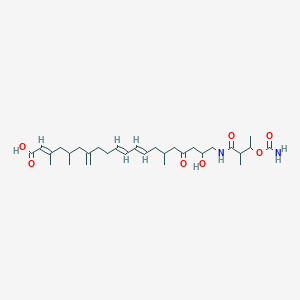
1-Amino-3-methylcyclobutane-1-carboxylic acid
Overview
Description
1-Amino-3-methylcyclobutane-1-carboxylic acid (ACMC) is a non-proteinogenic amino acid that is commonly found in bacterial peptidoglycan. It is also known as a rare amino acid that is present in some natural products. In
Scientific Research Applications
Organic Synthesis
1-Amino-3-methylcyclobutane-1-carboxylic acid is utilized in organic synthesis, particularly in the synthesis of complex molecules. Its structure, featuring both amino and carboxylic functional groups, makes it a versatile building block for constructing cyclic compounds and peptidomimetics . These compounds often exhibit unique biological activities and can serve as scaffolds for pharmaceuticals.
Nanotechnology
In the realm of nanotechnology, carboxylic acids like 1-Amino-3-methylcyclobutane-1-carboxylic acid are employed as surface modifiers. They facilitate the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This modification can enhance the compatibility of nanomaterials with various biological systems, expanding their potential applications in medical diagnostics and treatment.
Polymer Science
The carboxylic acid group of 1-Amino-3-methylcyclobutane-1-carboxylic acid finds applications in polymer science as a monomer or an additive. It can be used to introduce side-chain functionalities in polymers, which can alter the physical properties of the material, such as its solubility, thermal stability, and mechanical strength .
Medical Field
In medical research, 1-Amino-3-methylcyclobutane-1-carboxylic acid’s derivatives may be explored for their therapeutic potential. The compound’s ability to form stable structures could be beneficial in designing drugs with specific targeting capabilities or controlled-release properties .
Pharmacy
Pharmaceutical applications of 1-Amino-3-methylcyclobutane-1-carboxylic acid include its use in drug formulation and design. Its structural properties allow for the creation of novel pharmacophores, which can lead to the development of new medications with improved efficacy and reduced side effects .
Surface Modification
Surface modification techniques often utilize carboxylic acids to alter the surface properties of materials. 1-Amino-3-methylcyclobutane-1-carboxylic acid can be used to modify the surface of biomaterials, improving their interaction with biological tissues and increasing biocompatibility .
Macromolecule Synthesis
This compound is also significant in the synthesis of macromolecules. It can be incorporated into larger molecular frameworks, contributing to the development of novel macromolecular structures that have potential applications in biotechnology and materials science .
properties
IUPAC Name |
1-amino-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVJUNRHIMXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylcyclobutane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



